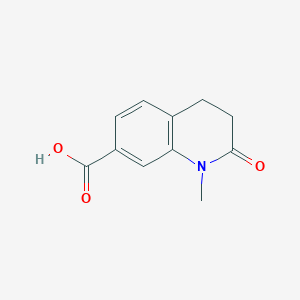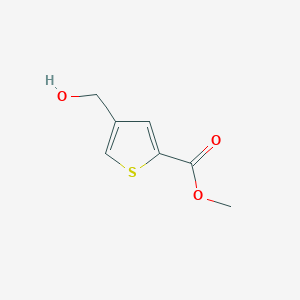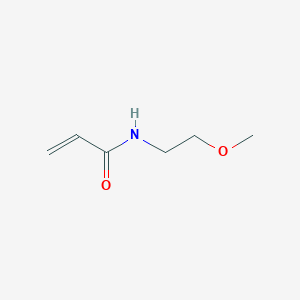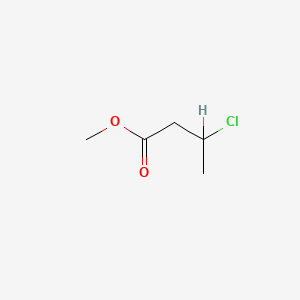![molecular formula C8H9Cl3N2O2S B3057563 4(1H)-Pyrimidinone, 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)- CAS No. 82551-97-1](/img/structure/B3057563.png)
4(1H)-Pyrimidinone, 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-
説明
4(1H)-Pyrimidinone, 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-, also known as S-ethoxymethylcysteine (EMC), is a compound that has been extensively studied for its potential therapeutic properties. It is a derivative of cysteine, a non-essential amino acid that plays a crucial role in many physiological processes. EMC has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of EMC is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the regulation of oxidative stress and inflammation. EMC has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the cellular response to oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
EMC has been shown to have a range of biochemical and physiological effects, including the modulation of cellular redox status, the inhibition of inflammatory cytokines, and the induction of apoptosis in cancer cells. It has also been shown to have a protective effect on various organs, including the liver and kidneys, and may have potential applications in the treatment of liver and kidney diseases.
実験室実験の利点と制限
One of the main advantages of EMC is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. It is also readily available and can be synthesized using relatively simple procedures. However, one of the main limitations of EMC is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on EMC, including the development of new drug formulations and the investigation of its therapeutic potential in various disease models. Some possible areas of research include:
- The development of EMC-based drugs for the treatment of cancer, cardiovascular disease, and neurodegenerative disorders.
- The investigation of the potential synergistic effects of EMC with other compounds, such as chemotherapeutic agents or other antioxidants.
- The development of new synthetic routes for the production of EMC and its derivatives, with a focus on improving yield and purity.
- The investigation of the pharmacokinetics and pharmacodynamics of EMC in vivo, with a view to optimizing dosing regimens and minimizing toxicity.
- The investigation of the molecular mechanisms underlying the therapeutic effects of EMC, with a focus on identifying new targets for drug development.
科学的研究の応用
EMC has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer, as EMC has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated the antioxidant and anti-inflammatory properties of EMC, which may have applications in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
特性
IUPAC Name |
5-(2-hydroxyethylsulfanyl)-4-methyl-2-(trichloromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O2S/c1-4-5(16-3-2-14)6(15)13-7(12-4)8(9,10)11/h14H,2-3H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBZAAPEYSGAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(Cl)(Cl)Cl)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318824 | |
| Record name | 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyrimidinone, 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)- | |
CAS RN |
82551-97-1 | |
| Record name | NSC336995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)





![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
